3-oxo-N,1-diphenylcyclopentane-1-carboxamide
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Overview
Description
3-oxo-N,1-diphenylcyclopentane-1-carboxamide is an organic compound with the molecular formula C18H17NO2 It is characterized by a cyclopentane ring substituted with a diphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N,1-diphenylcyclopentane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetonitrile with cyclopentanone in the presence of a base, followed by the introduction of a carboxamide group through amidation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N,1-diphenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of diphenylcyclopentane-1,3-dione or diphenylcyclopentane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-N,1-diphenylcyclopentane-1-carboxamide.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
3-oxo-N,1-diphenylcyclopentane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-oxo-N,1-diphenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to various biological effects, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its anti-inflammatory properties.
3-oxo-N-allyl-1,2-benzisothiazole-3(2H)-carboxamide: Used in marine antifouling coatings.
Uniqueness
3-oxo-N,1-diphenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentane ring and diphenyl substitution make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-oxo-N,1-diphenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-16-11-12-18(13-16,14-7-3-1-4-8-14)17(21)19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZODBKXHRZWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1=O)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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